8-Fluoro-2-methylquinoline-3-carboxylic acid ethyl ester 8-Fluoro-2-methylquinoline-3-carboxylic acid ethyl ester
Brand Name: Vulcanchem
CAS No.: 1333253-62-5
VCID: VC5078584
InChI: InChI=1S/C13H12FNO2/c1-3-17-13(16)10-7-9-5-4-6-11(14)12(9)15-8(10)2/h4-7H,3H2,1-2H3
SMILES: CCOC(=O)C1=C(N=C2C(=C1)C=CC=C2F)C
Molecular Formula: C13H12FNO2
Molecular Weight: 233.242

8-Fluoro-2-methylquinoline-3-carboxylic acid ethyl ester

CAS No.: 1333253-62-5

Cat. No.: VC5078584

Molecular Formula: C13H12FNO2

Molecular Weight: 233.242

* For research use only. Not for human or veterinary use.

8-Fluoro-2-methylquinoline-3-carboxylic acid ethyl ester - 1333253-62-5

Specification

CAS No. 1333253-62-5
Molecular Formula C13H12FNO2
Molecular Weight 233.242
IUPAC Name ethyl 8-fluoro-2-methylquinoline-3-carboxylate
Standard InChI InChI=1S/C13H12FNO2/c1-3-17-13(16)10-7-9-5-4-6-11(14)12(9)15-8(10)2/h4-7H,3H2,1-2H3
Standard InChI Key NKFKJIJVFZLZKJ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(N=C2C(=C1)C=CC=C2F)C

Introduction

Chemical Identity and Structural Features

8-Fluoro-2-methylquinoline-3-carboxylic acid ethyl ester belongs to the quinoline family, a class of heterocyclic compounds with a bicyclic structure comprising a benzene ring fused to a pyridine ring. The systematic IUPAC name for this compound is ethyl 8-fluoro-2-methylquinoline-3-carboxylate, and its molecular formula is C₁₃H₁₂FNO₂, corresponding to a molecular weight of 233.238 g/mol . Key structural attributes include:

  • Fluorine substituent at C-8: Enhances metabolic stability and influences electronic distribution.

  • Methyl group at C-2: Contributes to steric effects and modulates lipophilicity.

  • Ethyl ester at C-3: Serves as a hydrolyzable prodrug moiety or a synthetic handle for further derivatization.

The compound’s structure has been confirmed via spectral techniques such as ¹H NMR and LCMS, though specific spectral data for this exact derivative remain unpublished in open literature .

Synthesis and Optimization Strategies

Pfitzinger Reaction-Based Synthesis

A common route to analogous quinoline-3-carboxylates involves the Pfitzinger reaction, which condenses isatin derivatives with α-haloketones. For example, 7-fluoroindoline-2,3-dione (1) reacts with 1-chloropropan-2-one (2) in the presence of calcium oxide at 80°C to yield 8-fluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid (3) . Subsequent decarboxylation in nitrobenzene at 210°C produces 8-fluoro-2-methylquinolin-3-ol (4), which undergoes nucleophilic substitution with halogenated aromatics (e.g., 2-bromo-1,3-difluorobenzene) to introduce phenoxy groups .

While these steps describe intermediates leading to antitubercular compounds , adapting this protocol for ethyl ester formation would require esterification of the carboxylic acid intermediate. For instance, treating 8-fluoro-2-methylquinoline-3-carboxylic acid with ethanol under acidic conditions could yield the target ester, though explicit details are not provided in the cited sources .

Alternative Esterification Approaches

Ethyl esters of quinolinecarboxylic acids are typically synthesized via:

  • Fischer esterification: Refluxing the carboxylic acid with excess ethanol and a catalytic acid (e.g., H₂SO₄).

  • Carbodiimide-mediated coupling: Using reagents like EDCl/HOBt with ethanol.

Given the compound’s commercial availability , industrial-scale synthesis likely employs optimized, high-yield protocols.

Physicochemical Properties

Table 1 summarizes the known physicochemical data for 8-fluoro-2-methylquinoline-3-carboxylic acid ethyl ester, compared to its non-fluorinated analog.

Property8-Fluoro-2-methylquinoline-3-carboxylic acid ethyl ester2-Methylquinoline-3-carboxylic acid ethyl ester
Molecular FormulaC₁₃H₁₂FNO₂ C₁₃H₁₃NO₂
Molecular Weight (g/mol)233.238 215.25
Melting PointNot reported69–70°C
Predicted Boiling PointNot reported308.7±22.0°C
DensityNot reported1.148±0.06 g/cm³
Storage ConditionsRoom temperature Sealed, dry

The fluorine atom’s electronegativity likely reduces basicity compared to non-fluorinated analogs, while the ethyl ester enhances solubility in organic solvents. Stability under ambient conditions suggests suitability for long-term storage .

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